3',6-Disinapoylsucrose

Catalog No.
S644286
CAS No.
139891-98-8
M.F
C34H42O19
M. Wt
754.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',6-Disinapoylsucrose

CAS Number

139891-98-8

Product Name

3',6-Disinapoylsucrose

IUPAC Name

[3,4,5-trihydroxy-6-[4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

Molecular Formula

C34H42O19

Molecular Weight

754.7 g/mol

InChI

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/b7-5+,8-6+

InChI Key

FHIJMQWMMZEFBL-KQQUZDAGSA-N

Synonyms

(3-sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, 3-SF-6-SGlu, beta-D-(3-sinapoyl)fructofuranosyl-alpha-D-(6-sinapoyl)glucopyranoside

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, also known as 3',6-Disinapoylsucrose, is a natural product found in plants like Polygala glomerata and Polygala wattersii []. While research on this specific compound is limited, its individual components, sinapoyl and sucrose, have been explored for various scientific research applications.

3',6-Disinapoylsucrose is a complex oligosaccharide ester derived from the roots of Polygala tenuifolia, a plant traditionally used in Chinese medicine. This compound is characterized by its unique structure, which includes two sinapoyl groups esterified to a sucrose backbone. Its molecular formula is C34H42O19C_{34}H_{42}O_{19} and it has a molecular weight of approximately 754.7 g/mol. The compound appears as a solid and has a melting point ranging from 129 to 141 °C .

  • Oxidation: The compound can be oxidized to form quinones using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Ester groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.
  • Substitution: The ester groups can be substituted with other functional groups under acidic or basic conditions .

These reactions can yield various derivatives, including alcohols, quinones, and substituted esters.

3',6-Disinapoylsucrose exhibits significant biological activities, particularly in neuroprotection and mood regulation:

  • Antioxidant Activity: The compound enhances the activity of antioxidant enzymes, reducing oxidative stress in neuronal cells.
  • Antidepressant Effects: It inhibits monoamine oxidase activity, which leads to increased levels of neurotransmitters such as serotonin and dopamine. This mechanism contributes to its antidepressant properties .
  • Anxiolytic Effects: Research indicates that it may have anxiolytic (anxiety-reducing) properties, impacting pathways related to stress and anxiety disorders .

The synthesis of 3',6-Disinapoylsucrose primarily involves esterification reactions:

  • Esterification Reaction: Sucrose is reacted with sinapic acid derivatives in the presence of a catalyst, typically within an organic solvent to facilitate ester bond formation.
  • Extraction from Natural Sources: Industrially, it can also be extracted from the roots of Polygala tenuifolia, followed by purification methods such as chromatography to isolate the compound in its pure form .

Studies on 3',6-Disinapoylsucrose have shown that it interacts with various biological pathways:

  • It increases the expression of brain-derived neurotrophic factor (BDNF) and cyclic AMP response element-binding protein (CREB), which are vital for neuronal survival and plasticity.
  • Its ability to inhibit monoamine oxidase suggests potential interactions with other antidepressants or mood-stabilizing drugs, affecting their efficacy and metabolism .

Several compounds share structural or functional similarities with 3',6-Disinapoylsucrose. Here are a few notable examples:

Compound NameStructure/CharacteristicsUnique Features
Sinapic AcidHydroxycinnamic acid derivativePrecursor for esters; strong antioxidant
Caffeic AcidAnother hydroxycinnamic acidKnown for anti-inflammatory properties
Ferulic AcidSimilar structure with different functional groupsAntioxidant; used in skincare products
3-Sinapoyl sucroseContains one sinapoyl group attached to sucroseLess potent than 3',6-disinapoylsucrose

The uniqueness of 3',6-Disinapoylsucrose lies in its dual sinapoyl substitution on the sucrose molecule, enhancing its biological activity compared to similar compounds.

Nomenclature and Chemical Classification

3',6-Disinapoylsucrose belongs to the class of phenylpropanoid sucrose esters, which are plant-derived metabolites characterized by a sucrose core connected to one or more phenylpropanoid moieties through ester linkages. The compound is systematically classified as a hydroxycinnamic acid derivative, specifically featuring two sinapoyl groups attached to the sucrose framework. The official IUPAC nomenclature describes it as [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate.

The compound is known by several synonymous names including 3,6'-disinapoyl sucrose, (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, and β-D-(3-sinapoyl)fructofuranosyl-α-D-(6-sinapoyl)glucopyranoside. The Chemical Abstracts Service (CAS) registry number 139891-98-8 serves as the definitive identifier for this compound in chemical databases and regulatory documentation. Within the broader classification system, this compound represents a specific substitution pattern of the phenylpropanoid sucrose ester family, distinguished by the precise positioning of sinapoyl groups at the 3' and 6 positions of the sucrose molecule.

Structural Features and Molecular Properties

The molecular structure of 3',6-disinapoylsucrose exhibits a complex arrangement featuring a central sucrose unit with two sinapoyl substituents strategically positioned to confer specific biological activities. The molecular formula C34H42O19 indicates the presence of 34 carbon atoms, 42 hydrogen atoms, and 19 oxygen atoms, resulting in a molecular weight of 754.7 g/mol. The structural architecture consists of a disaccharide backbone formed by glucose and fructose units linked through a glycosidic bond, with sinapoyl groups attached at the 3' position of the fructose moiety and the 6 position of the glucose unit.

Each sinapoyl group contributes a phenylpropanoid framework characterized by a 4-hydroxy-3,5-dimethoxyphenyl ring connected to an acrylic acid moiety through an extended conjugated system. The presence of multiple hydroxyl groups throughout the molecule, particularly on the sugar backbone and the phenolic rings, creates numerous opportunities for hydrogen bonding interactions that influence both solubility characteristics and biological activity. The stereochemical configuration of the sucrose backbone maintains the natural D-glucose and D-fructose configurations, ensuring compatibility with biological recognition systems and enzymatic processes.

The compound's three-dimensional structure reveals that conformer generation is restricted due to the large number of atoms and high molecular flexibility. This structural complexity contributes to the molecule's ability to interact with multiple biological targets while maintaining sufficient rigidity for specific receptor binding. The extended conjugated systems within the sinapoyl groups provide chromophoric properties that enable spectroscopic characterization and may contribute to the compound's antioxidant capabilities.

Physical and Chemical Properties

3',6-Disinapoylsucrose exhibits distinctive physical properties that reflect its complex molecular structure and multiple functional groups. The compound presents as a yellow amorphous powder with a defined melting point of 129°C, indicating reasonable thermal stability for laboratory handling and formulation development. The relatively high melting point suggests strong intermolecular interactions, likely arising from extensive hydrogen bonding networks formed by the numerous hydroxyl groups present throughout the molecule.

PropertyValueReference
Molecular FormulaC34H42O19
Molecular Weight754.7 g/mol
Melting Point129°C
Storage Temperature+2 to +8°C
Physical FormYellow amorphous powder
Purity (Commercial)≥95%

The compound demonstrates limited thermal stability above its melting point, necessitating storage under refrigerated conditions between +2 to +8°C to maintain chemical integrity. This temperature sensitivity reflects the presence of ester linkages that may undergo hydrolysis under elevated temperature conditions. The compound exhibits solubility in polar organic solvents including dimethyl sulfoxide (DMSO), methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone. This broad solubility profile facilitates various analytical procedures and potential formulation strategies for biological studies.

The water classification group (WGK) rating of 1 indicates low hazard to water environments, suggesting minimal environmental impact concerns for laboratory use. The compound's stability profile requires protection from air and light during storage, indicating potential susceptibility to oxidative degradation and photochemical reactions. These storage requirements are consistent with the presence of phenolic groups and conjugated double bonds that are susceptible to atmospheric oxidation and photodegradation processes.

Spectroscopic Characterization

Spectroscopic analysis of 3',6-disinapoylsucrose provides definitive structural confirmation through multiple analytical techniques. Proton nuclear magnetic resonance (1H-NMR) spectroscopy reveals characteristic signals for the sinapoyl groups, including distinctive patterns at δ 7.69 (1H, d, J = 16.0 Hz) and δ 6.49 (1H, d, J = 16.0 Hz) corresponding to the trans-configured olefinic protons of the first sinapoyl unit. Additional signals at δ 6.93 (2H, s) represent the aromatic protons of the substituted benzene ring, while methoxy group signals appear at δ 3.90 (6H, s).

The second sinapoyl group displays similar but distinct resonances at δ 7.61 (1H, d, J = 16.0 Hz) and δ 6.47 (1H, d, J = 16.0 Hz) for the olefinic protons, with aromatic signals at δ 6.88 (2H, s) and methoxy resonances at δ 3.85 (6H, s). The sucrose backbone contributes a characteristic set of signals in the carbohydrate region, confirming the integrity of the disaccharide framework. The coupling constants observed in the 1H-NMR spectrum indicate trans-configuration of the double bonds in both sinapoyl units, consistent with the natural E-geometry typically found in cinnamic acid derivatives.

Carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy provides detailed information about the carbon framework, with signals corresponding to both the aromatic carbons of the sinapoyl groups and the aliphatic carbons of the sucrose backbone. The 13C-NMR data demonstrates consistency with literature values for related phenylpropanoid sucrose esters, confirming structural assignments. Infrared (IR) spectroscopy reveals absorption bands characteristic of hydroxyl groups, ester carbonyls, and aromatic systems, providing additional structural confirmation. The phosphorus-31 (31P-NMR) and additional analytical techniques confirm the assigned molecular structure and ensure purity verification.

Position Within Phenylpropanoid Sucrose Ester Family

3',6-Disinapoylsucrose occupies a distinctive position within the phenylpropanoid sucrose ester (PSE) family, representing one of approximately 150 reported naturally occurring compounds in this class. Phenylpropanoid sucrose esters are structurally characterized by a sucrose core connected to one or more Ph-CH=CH-CO- moieties through ester linkages, creating a diverse family of bioactive natural products. The specific substitution pattern of 3',6-disinapoylsucrose, with sinapoyl groups positioned at the 3' and 6 locations, represents a relatively common but biologically significant arrangement within this family.

The synthesis of phenylpropanoid sucrose esters has been recognized as challenging due to their distinct and diverse substitution patterns at the sugar framework. Recent advances in orthogonal protection and deprotection strategies have enabled more precise synthetic approaches to these compounds, starting from protected sucrose derivatives such as 2,1':4,6-di-O-diisopropylidene sucrose. These synthetic methodologies potentially provide access to the broader PSE family and enable custom synthesis of unnatural derivatives for industrial applications.

Within the biological activity spectrum of phenylpropanoid sucrose esters, 3',6-disinapoylsucrose demonstrates particularly notable neuroprotective and antidepressant properties. This compound, along with other PSEs, exhibits diverse pharmacological activities including antitumor, antibacterial, antioxidant, antiviral, anti-inflammatory, and glycosidase inhibitory activities. The specific sinapoyl substitution pattern contributes to the compound's ability to cross biological barriers and interact with neuronal systems, distinguishing it from other PSEs with different substitution patterns or alternative phenylpropanoid groups.

Physical Description

Solid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

8

Exact Mass

754.23202911 g/mol

Monoisotopic Mass

754.23202911 g/mol

Heavy Atom Count

53

Appearance

Powder

Melting Point

138 - 141 °C

UNII

XNG7ST1C16

Dates

Modify: 2023-08-15

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